molecular formula C8H10BrNO B2515611 3-Bromo-2-methoxy-N-methylaniline CAS No. 1369871-05-5

3-Bromo-2-methoxy-N-methylaniline

Cat. No.: B2515611
CAS No.: 1369871-05-5
M. Wt: 216.078
InChI Key: XNWWVRXMSRFYMY-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-N-methylaniline is an organic compound with the molecular formula C8H10BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group on the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-N-methylaniline typically involves multiple steps. One common method includes the bromination of 2-methoxyaniline followed by N-methylation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The N-methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-methoxy-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-N-methylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The methoxy and bromine substituents can influence the compound’s electronic properties, affecting its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylaniline: Similar structure but lacks the methoxy group.

    2-Bromo-N-methylaniline: Similar but with different substitution pattern.

    3-Bromo-2-methoxyaniline: Lacks the N-methyl group

Uniqueness

3-Bromo-2-methoxy-N-methylaniline’s unique combination of substituents (bromine, methoxy, and N-methyl) provides distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

3-bromo-2-methoxy-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWWVRXMSRFYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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